molecular formula C12H19NO B13305369 {2-[(2-Methylbutyl)amino]phenyl}methanol

{2-[(2-Methylbutyl)amino]phenyl}methanol

Cat. No.: B13305369
M. Wt: 193.28 g/mol
InChI Key: ZNIAFSQFTIOMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-Methylbutyl)amino]phenyl}methanol is an organic compound that features both an aromatic ring and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methylbutyl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with 2-methylbutylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(2-Methylbutyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-Methylbutyl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic certain biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {2-[(2-Methylbutyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2-Methylamino)ethyl]phenyl}methanol
  • {2-[(2-Dimethylamino)ethyl]phenyl}methanol
  • {2-[(2-Ethylamino)ethyl]phenyl}methanol

Uniqueness

What sets {2-[(2-Methylbutyl)amino]phenyl}methanol apart from similar compounds is its unique combination of an aromatic ring and a branched alkyl chain. This structure provides distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

[2-(2-methylbutylamino)phenyl]methanol

InChI

InChI=1S/C12H19NO/c1-3-10(2)8-13-12-7-5-4-6-11(12)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

ZNIAFSQFTIOMSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=CC=C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.